Hexasodium;borate;phosphate

Description

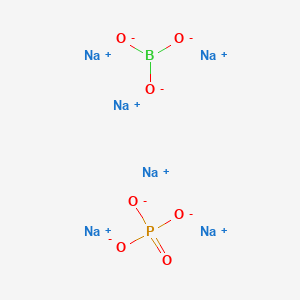

Hexasodium borate phosphate (Na₆[B₃O₆][PO₄], hypothetical formula inferred from structural analogs) is a sodium-rich inorganic compound containing both borate (BO₃³⁻/BO₄⁵⁻) and phosphate (PO₄³⁻) anions.

Properties

Molecular Formula |

BNa6O7P |

|---|---|

Molecular Weight |

291.72 g/mol |

IUPAC Name |

hexasodium;borate;phosphate |

InChI |

InChI=1S/BO3.6Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;;;;;;;(H3,1,2,3,4)/q-3;6*+1;/p-3 |

InChI Key |

VRWZUHBJODTMPU-UHFFFAOYSA-K |

Canonical SMILES |

B([O-])([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Hexasodium borate phosphate can be synthesized using several methods:

High-Temperature Method: Ingredients are heated together at atmospheric pressure, resulting in anhydrous products.

Boron Flux Method: Ingredients such as ammonium phosphate and metal carbonate are dissolved in an excess of molten boric acid. This method allows for the controlled synthesis of borate phosphates with specific properties.

Chemical Reactions Analysis

Hexasodium borate phosphate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the presence of borate and phosphate anions.

Substitution Reactions: It can undergo substitution reactions where one or more of its anions are replaced by other anions or molecules.

Common Reagents and Conditions: Reagents such as acids, bases, and other salts can be used in these reactions. Conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Scientific Research Applications

Hexasodium borate phosphate has several scientific research applications:

Optical Materials: Due to its unique crystal structure, it is used in the development of materials with desirable optical properties, such as wide transparency range and high optical damage threshold.

Thermoluminescence (TL) Materials: It is used in TL materials for applications in medical research, in vivo dosimetry, environmental dosimetry, and personal dosimetry.

Phosphor Materials: The compound is used as a host material for phosphors in various applications, including lasers and scintillators.

Industrial Fluids: It is used in the manufacture of industrial fluids such as antifreeze, brake fluids, lubricants, and water treatment chemicals.

Mechanism of Action

The mechanism of action of hexasodium borate phosphate involves its ability to form dative bonds with nucleophiles due to the presence of boron. This allows it to participate in various biochemical and chemical processes. The compound can act as a co-factor for enzymes, participate in electron transfer, and play a role in the cytoskeleton structure . Its ability to form stable complexes with other molecules makes it useful in various applications, including drug delivery and medical adhesion .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Hexafluorophosphate (NaPF₆)

- Structure : Unlike hexasodium borate phosphate, NaPF₆ is a simple salt with octahedral [PF₆]⁻ ions and Na⁺ counterions, lacking borate or phosphate hybridization .

- Chemical Behavior :

- NaPF₆ is highly soluble in polar solvents (e.g., water, acetonitrile) due to its ionic nature, whereas borate-phosphate hybrids exhibit lower solubility owing to polymeric or crosslinked structures .

- NaPF₆ is thermally stable up to 400°C but hydrolyzes in acidic conditions to release HF. In contrast, borate-phosphate compounds are more resistant to hydrolysis, especially in alkaline environments .

Borate-Phosphate Hybrids (e.g., U₂[BO₄][PO₄])

- Structural Features: Actinide borate phosphates like U₂[BO₄][PO₄] crystallize in monoclinic systems (space group P2₁/c) with lattice parameters a = 854.6 pm, b = 775.3 pm, c = 816.3 pm, and β = 102.52° . Hexasodium borate phosphate likely adopts a similar framework but with Na⁺ occupying interstitial sites instead of uranium.

- Applications : Uranium borate phosphates are studied for nuclear waste encapsulation, while sodium analogs may serve as ion conductors or catalysts in green chemistry .

Phosphate vs. Borate Bioactive Glasses

Borate vs. Phosphate Buffers

- Catalytic Roles :

- In water oxidation catalysts, phosphate acts as a proton acceptor, accelerating O–O bond formation (reaction order ρ[phosphate] = 0.5–1.0), while borate shows weaker cooperativity (ρ[borate] < 0.3) .

- Borate buffers (e.g., Na₂B₄O₇) stabilize nucleophilic intermediates in organic synthesis (e.g., 93% yield in oxadiazole synthesis at pH 9.5 vs. 85% in phosphate) .

- Stability: Borate buffers inhibit degradation of cephalosporins but destabilize cefoselis sulfate due to pH-dependent interactions . Phosphate buffers (pH 8.0) enhance electrochemical sensitivity for metal ion detection (e.g., Cu₂O nanoparticles) .

Phosphate Mimicry by Borate

Borate esters can structurally mimic phosphate esters in enzymatic systems. For example:

- Ribonuclease A (RNase A) stabilizes a 3′-deoxycytidine-2′-borate ester (Ki = 320 mM for borate vs. 0.7 mM for 2′-CMP), demonstrating weaker but measurable mimicry .

- Borate’s tetrahedral [B(OH)₄]⁻ anion mimics PO₄³⁻ in active sites, though its lower charge density reduces binding affinity .

Key Research Findings and Contradictions

- Contradictory Buffer Effects : Borate buffers improve synthesis yields in organic chemistry but reduce drug stability (e.g., cefoselis sulfate) compared to phosphate .

- Bioactive Glasses : PBG’s controlled degradation contrasts with BBG’s rapid release of therapeutic ions, suggesting hybrids could balance these properties .

- Tribological Synergy : Borate esters (e.g., BEB) combined with tricresyl phosphate (TCP) in rapeseed oil reduce friction coefficients by 40%, outperforming individual additives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.